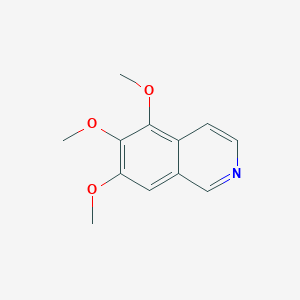
Carbanide;cyclopenta-1,3-diene;hafnium(4+)
Descripción general
Descripción
This compound is characterized by its molecular formula C12H16Hf and a molecular weight of 338.74 g/mol . It is primarily used in research settings, particularly in the fields of organometallic chemistry and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopenta-1,3-diene;hafnium(4+) typically involves the reaction of hafnium tetrachloride with cyclopentadienyl anions. One common method is to react hafnium tetrachloride with sodium cyclopentadienide in a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for carbanide;cyclopenta-1,3-diene;hafnium(4+) are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and more efficient purification techniques to obtain the compound in higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Carbanide;cyclopenta-1,3-diene;hafnium(4+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hafnium oxides.
Reduction: It can be reduced to lower oxidation states of hafnium.
Substitution: Ligand substitution reactions are common, where the cyclopentadienyl ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Ligand substitution reactions typically require the presence of other ligands and may be facilitated by heat or light.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hafnium dioxide (HfO2), while substitution reactions can produce a variety of hafnium complexes with different ligands .
Aplicaciones Científicas De Investigación
Carbanide;cyclopenta-1,3-diene;hafnium(4+) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Material Science: The compound is studied for its potential use in the development of new materials, particularly in the field of nanotechnology.
Organometallic Chemistry: It serves as a model compound for studying the properties and reactivity of hafnium complexes.
Mecanismo De Acción
The mechanism by which carbanide;cyclopenta-1,3-diene;hafnium(4+) exerts its effects is primarily through its role as a catalyst. The hafnium center can coordinate with various substrates, facilitating their transformation through processes such as oxidative addition, reductive elimination, and migratory insertion . The cyclopentadienyl ligands stabilize the hafnium center, allowing it to participate in these catalytic cycles effectively.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylbis(cyclopentadienyl)zirconium(IV): Similar to carbanide;cyclopenta-1,3-diene;hafnium(4+), but with zirconium as the central metal atom.
Bis(pentamethylcyclopentadienyl)hafnium dichloride: Another hafnium complex with different ligands.
Uniqueness
Carbanide;cyclopenta-1,3-diene;hafnium(4+) is unique due to its specific combination of cyclopentadienyl ligands and hafnium center, which imparts distinct catalytic properties and stability. Its ability to undergo various chemical reactions and serve as a versatile catalyst makes it valuable in both research and industrial applications .
Propiedades
IUPAC Name |
carbanide;cyclopenta-1,3-diene;hafnium(4+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.2CH3.Hf/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H3;/q4*-1;+4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPSFTFHQOLFAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Hf+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Hf | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-3-(1H-indol-3-yl)-2-[(3-nitro-2-pyridinyl)amino]propanoic acid](/img/structure/B3132505.png)



![3,7,7-trimethyl-4-(3-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B3132522.png)
![Benzhydryl (R)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5,5-dioxide](/img/structure/B3132526.png)
![3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3132528.png)



![[Methyl(propan-2-yl)sulfamoyl]amine](/img/structure/B3132561.png)

